4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride
Overview
Description
4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride is an organic compound with the molecular formula C12H17ClO3S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in scientific research and industrial applications.
Mechanism of Action
Mode of Action
Sulfonyl chlorides are typically used as electrophiles in organic synthesis. They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids, to form sulfonamides, sulfonate esters, and sulfonic acids, respectively .
Biochemical Pathways
The exact biochemical pathways affected by sulfonyl chlorides would depend on the specific compound and its targets. In general, sulfonyl chlorides can modify proteins and other biomolecules, potentially affecting their function .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of sulfonyl chlorides would depend on the specific compound. Factors such as the compound’s size, polarity, and stability can influence its bioavailability .
Result of Action
The molecular and cellular effects of sulfonyl chlorides would depend on the specific compound and its targets. In general, sulfonyl chlorides can modify proteins and other biomolecules, potentially affecting their function .
Action Environment
The action, efficacy, and stability of sulfonyl chlorides can be influenced by various environmental factors, including pH, temperature, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride typically involves the reaction of 4-(2,3-Dimethylphenoxy)butane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:
4-(2,3-Dimethylphenoxy)butane-1-sulfonic acid+SOCl2→4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives.
Reduction: The compound can be reduced to the corresponding sulfonic acid or sulfonate salt under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the sulfonyl chloride to the corresponding sulfonic acid.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by reduction.
Scientific Research Applications
4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride is utilized in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Bioconjugation: Used in the modification of biomolecules such as proteins and peptides to introduce sulfonyl groups.
Material Science: Employed in the preparation of functionalized polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-(2,3-Dimethylphenoxy)butane-1-sulfonic acid: The precursor to the sulfonyl chloride derivative.
4-(2,3-Dimethylphenoxy)butane-1-sulfonamide: Formed by the reaction of the sulfonyl chloride with amines.
4-(2,3-Dimethylphenoxy)butane-1-sulfonate ester: Formed by the reaction of the sulfonyl chloride with alcohols.
Uniqueness
4-(2,3-Dimethylphenoxy)butane-1-sulfonyl chloride is unique due to its high reactivity and versatility in forming various derivatives. Its ability to undergo nucleophilic substitution reactions makes it a valuable intermediate in organic synthesis and bioconjugation applications.
Properties
IUPAC Name |
4-(2,3-dimethylphenoxy)butane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClO3S/c1-10-6-5-7-12(11(10)2)16-8-3-4-9-17(13,14)15/h5-7H,3-4,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYLZMAWTYRQAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCCCCS(=O)(=O)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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